

# Application Notes & Protocols for Intravenous Administration of IMM-01 in Preclinical Studies

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## Compound of Interest

Compound Name: IMM-01

Cat. No.: B608080

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Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Specific preclinical protocols for the intravenous administration of **IMM-01** are not publicly available. The following protocol is a representative guide based on standard preclinical practices for intravenous administration of biologics in rodent models and available information on **IMM-01** from clinical studies. Researchers should adapt this protocol based on their specific experimental design, institutional guidelines (IACUC), and any further information that becomes available.

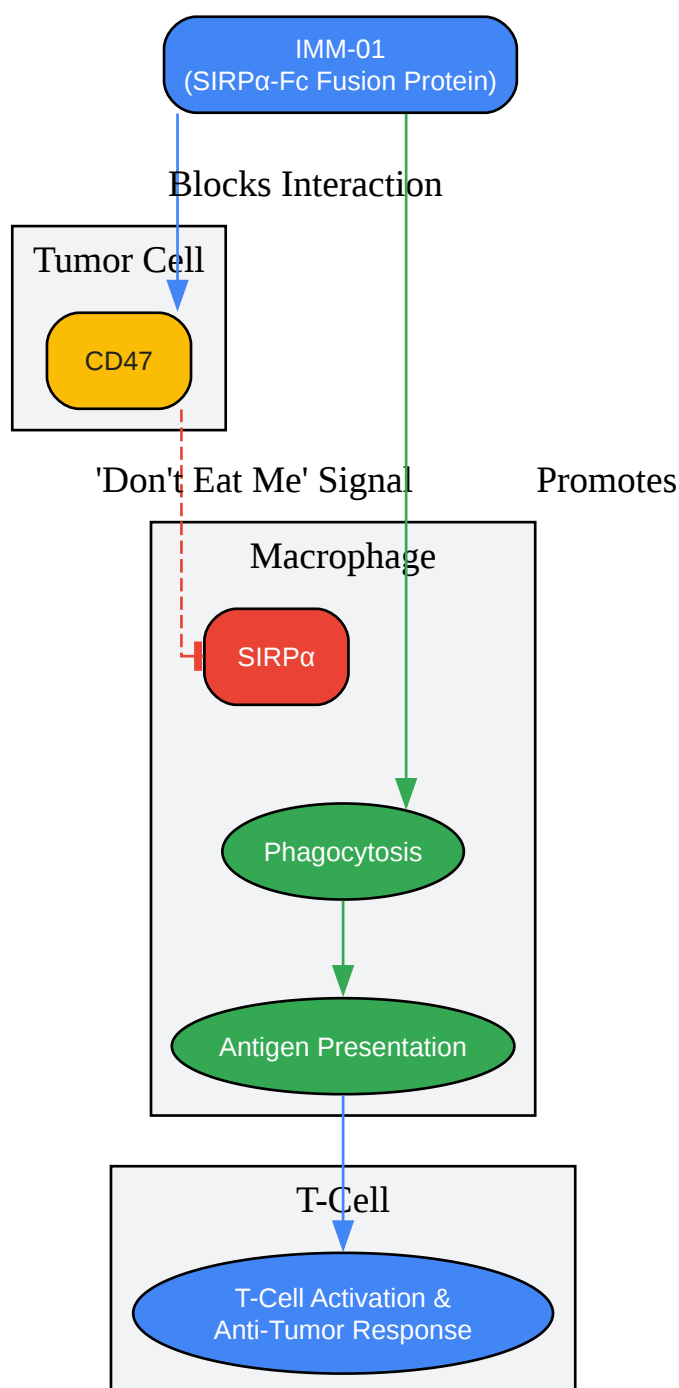
## Introduction

**IMM-01** is a recombinant human signal regulatory protein  $\alpha$  (SIRP $\alpha$ )-IgG1 fusion protein that targets the CD47-SIRP $\alpha$  checkpoint.<sup>[1][2][3]</sup> By blocking the interaction between CD47 on tumor cells and SIRP $\alpha$  on macrophages, **IMM-01** enhances the phagocytosis of tumor cells and stimulates anti-tumor T-cell responses.<sup>[1][4][5][6]</sup> Preclinical studies have demonstrated its anti-tumor activity, and it has shown a favorable safety profile in clinical trials, notably with a low incidence of anemia, a common side effect of CD47-targeting agents.<sup>[2][3][7]</sup> This document provides a detailed, representative protocol for the intravenous administration of **IMM-01** in preclinical animal models, along with its mechanism of action.

## Mechanism of Action

**IMM-01** functions by disrupting the "don't eat me" signal provided by CD47 on cancer cells to SIRP $\alpha$  on macrophages. This blockade promotes the phagocytosis of tumor cells by

macrophages. The Fc portion of the **IMM-01** fusion protein can further engage Fc receptors on macrophages, enhancing this phagocytic activity. Activated macrophages can then act as antigen-presenting cells, processing and presenting tumor antigens to T-cells, thereby bridging the innate and adaptive immune responses to exert a dual anti-tumor effect.[1][4][8]



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Caption: **IMM-01** Signaling Pathway.

## Quantitative Data

Specific quantitative data from preclinical intravenous administration of **IMM-01** is not readily available in the public domain. The following table summarizes dosing information from human clinical trials, which can inform dose-range finding studies in preclinical models.

Parameter	Value	Clinical Context	Source
Dose Escalation Range (Human)	0.003 mg/kg to 2.0 mg/kg	Phase I and Phase Ib/II studies in patients with relapsed/refractory lymphoma and advanced solid tumors.[1][9][10]	[1][9][10]
Recommended Phase II Dose (Human)	2.0 mg/kg	In combination with tislelizumab.[2][3][9]	[2][3][9]
Administration Frequency (Human)	Weekly	Intravenous infusion.[1][2][3][9][10]	[1][2][3][9][10]
Terminal Half-life (Human)	53.8 to 73.3 hours	Observed in a Phase I study.[1]	[1]

## Experimental Protocol: Intravenous Administration in a Mouse Tumor Model

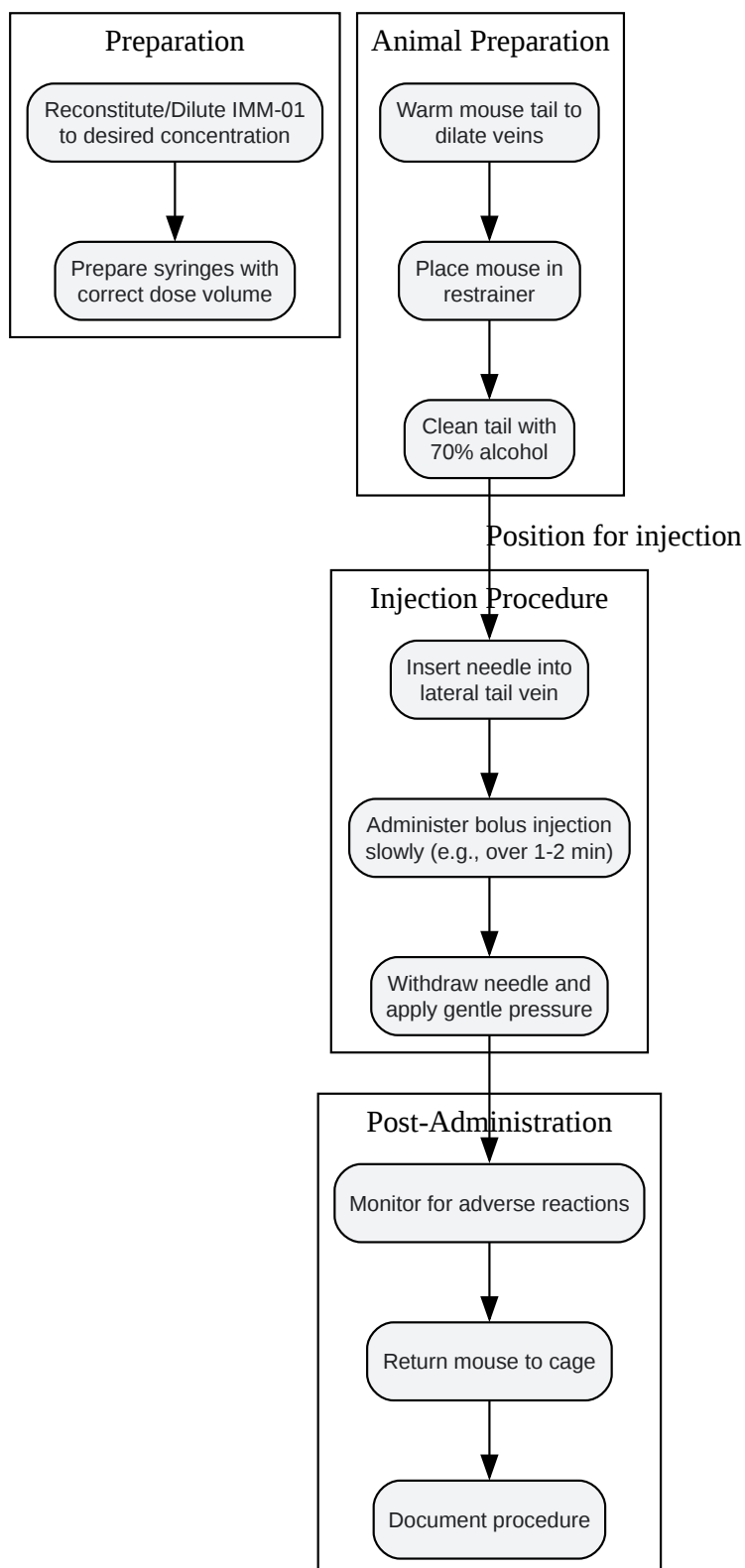
This protocol describes the intravenous (IV) administration of **IMM-01** via the tail vein in a mouse xenograft or syngeneic tumor model.

### Materials

- **IMM-01** (lyophilized powder or stock solution)
- Sterile, pyrogen-free vehicle (e.g., 0.9% saline, PBS)

- Mouse strain appropriate for the tumor model (e.g., NOD/SCID for xenografts, C57BL/6 for syngeneic models)
- Tumor cells
- Anesthetic agents
- Heating pad or heat lamp
- Mouse restrainer
- Sterile syringes (1 ml) and needles (27-30 gauge)
- 70% Isopropyl alcohol swabs
- Personal Protective Equipment (PPE)

## Experimental Workflow



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Caption: Experimental Workflow for IV Administration.

## Detailed Methodology

### 4.3.1. Animal Model Preparation

- Tumor Cell Implantation: Implant tumor cells (e.g., subcutaneously or orthotopically) into the mice. Allow tumors to establish to a predetermined size (e.g., 100-200 mm<sup>3</sup>).
- Randomization: Randomize mice into treatment and control groups.

### 4.3.2. Formulation of **IMM-01**

- Reconstitution: If **IMM-01** is in a lyophilized form, reconstitute it with the specified sterile diluent to create a stock solution.
- Dilution: On the day of administration, dilute the **IMM-01** stock solution with a sterile, pyrogen-free vehicle (e.g., 0.9% saline) to the final desired concentration for injection. For preclinical studies, solutions are preferred to ensure the compound is ready for absorption. [\[11\]](#) The maximum volume for a bolus tail vein injection in mice is typically 5 ml/kg.[\[12\]](#)

### 4.3.3. Intravenous Administration Procedure

- Animal Preparation:
  - To facilitate injection, warm the mouse's tail to induce vasodilation of the lateral tail veins. This can be achieved by placing the mouse under a heat lamp or immersing the tail in warm water (30-35°C) for a short period.[\[13\]](#)
  - Secure the mouse in an appropriate restraining device.[\[13\]](#) Ensure the restrainer is the correct size to prevent injury.[\[13\]](#)
- Injection Site Preparation:
  - Swab the tail with a 70% isopropyl alcohol wipe to clean the injection site.
- Injection:
  - Identify one of the lateral tail veins.

- Using a sterile syringe with a 27-30 gauge needle, insert the needle, bevel up, into the vein at a shallow angle.
- Slowly administer the **IMM-01** solution as a bolus injection. The injection should proceed with minimal resistance. If significant resistance is felt, the needle may not be in the vein.
- If the compound is irritating, accidental injection outside the vein (extravasation) can cause tissue necrosis.[\[12\]](#) In such cases, it is recommended to dilute the compound in the surrounding tissue with sterile 0.9% saline.[\[12\]](#)
- Post-Injection:
  - Carefully withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.
  - Return the mouse to its cage and monitor for any immediate adverse reactions.
  - Continue to monitor the animals according to the approved IACUC protocol.[\[12\]](#)

#### 4.3.4. Dosing and Schedule

- Dose Selection: Conduct a dose-range finding study. Based on human clinical data, a starting range for preclinical efficacy studies in mice might be between 0.1 mg/kg and 10 mg/kg, though this needs to be empirically determined.
- Dosing Schedule: A weekly administration schedule, as used in human trials, is a reasonable starting point for preclinical studies.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[10\]](#)

#### 4.4. Safety and Compliance

- All animal procedures must be performed in accordance with a protocol approved by the Institutional Animal Care and Use Committee (IACUC).
- Researchers must adhere to Good Laboratory Practices (GLP) for preclinical studies when required for regulatory submissions.[\[14\]](#)
- Appropriate PPE should be worn at all times.

## Conclusion

This document provides a comprehensive, though representative, protocol for the intravenous administration of **IMM-01** in preclinical research. Due to the lack of a specific, publicly available protocol, this guide is based on standard methodologies for IV administration of biologics in mice and the known characteristics of **IMM-01** from clinical data. Adherence to institutional guidelines and careful experimental design are paramount for obtaining reliable and reproducible results.

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